An In-depth Technical Guide to 1-(2-Dimethylaminoethyl)piperazine: Synthesis and Properties
An In-depth Technical Guide to 1-(2-Dimethylaminoethyl)piperazine: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Dimethylaminoethyl)piperazine, a key building block in medicinal chemistry, holds significant potential in the development of novel therapeutics. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and known biological activities. While a definitive, publicly available, step-by-step synthesis protocol for this specific molecule is not readily found in standard chemical literature, this document outlines the most probable synthetic routes based on established methods for N-alkylation of piperazines. Furthermore, it compiles available data on its properties and discusses the broader biological context of piperazine derivatives, offering insights for future research and drug discovery endeavors.
Introduction
1-(2-Dimethylaminoethyl)piperazine, also known as N,N-Dimethyl-2-(piperazin-1-yl)ethanamine, is a disubstituted piperazine derivative. The piperazine ring is a prevalent scaffold in a wide array of pharmaceuticals, contributing to desirable pharmacokinetic properties and serving as a versatile linker.[1] This compound, with its terminal dimethylamino group, presents a unique combination of a tertiary amine and a secondary amine within the piperazine ring, making it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.
Physicochemical Properties
A compilation of the key physicochemical properties of 1-(2-Dimethylaminoethyl)piperazine is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic and biological studies.
Table 1: Physicochemical Properties of 1-(2-Dimethylaminoethyl)piperazine
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₉N₃ | [2] |
| Molecular Weight | 157.26 g/mol | [2] |
| CAS Number | 3644-18-6 | |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 63 °C | [3] |
| Density | 0.92 g/mL | [3] |
| Refractive Index (n20/D) | 1.479 | |
| Purity (typical) | ≥98.0% (GC) | |
| InChI Key | LGDNSGSJKBIVFG-UHFFFAOYSA-N | |
| SMILES | CN(C)CCN1CCNCC1 |
Synthesis of 1-(2-Dimethylaminoethyl)piperazine
While a specific, detailed experimental protocol for the synthesis of 1-(2-Dimethylaminoethyl)piperazine is not explicitly detailed in the reviewed literature, the most logical and commonly employed method would be the mono-N-alkylation of piperazine. This involves the reaction of piperazine with a suitable 2-(dimethylamino)ethylating agent.
General Synthetic Approach: N-Alkylation of Piperazine
The primary challenge in the synthesis of monosubstituted piperazines is preventing the formation of the disubstituted byproduct due to the presence of two reactive secondary amine groups.[4] Several strategies can be employed to favor mono-alkylation.[4]
A common and effective method involves the use of a large excess of piperazine relative to the alkylating agent. This statistical approach increases the probability of the alkylating agent reacting with an unreacted piperazine molecule rather than the already substituted product.
Another strategy is to use a protecting group on one of the piperazine nitrogens, perform the alkylation on the unprotected nitrogen, and then deprotect to yield the desired monosubstituted product.[4] However, this adds extra steps to the synthesis.
A more direct approach involves the in situ formation of a piperazine salt, such as the monohydrochloride, which deactivates one of the nitrogen atoms, thereby promoting mono-alkylation.[4][5]
Proposed Experimental Protocol
Based on general principles of N-alkylation of piperazines, a plausible experimental protocol for the synthesis of 1-(2-Dimethylaminoethyl)piperazine is outlined below. It is crucial to note that this is a theoretical protocol and requires optimization and validation in a laboratory setting.
Reaction Scheme:
Figure 1: Proposed reaction scheme for the synthesis of 1-(2-Dimethylaminoethyl)piperazine.
Materials:
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Piperazine (anhydrous)
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2-Chloro-N,N-dimethylethylamine hydrochloride[6]
-
A suitable base (e.g., potassium carbonate, triethylamine)
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A suitable solvent (e.g., acetonitrile, dimethylformamide)
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Standard laboratory glassware and purification apparatus
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a significant molar excess of piperazine (e.g., 5-10 equivalents) in the chosen solvent.
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Addition of Base: Add a suitable base (e.g., 2-3 equivalents relative to the alkylating agent) to the piperazine solution.
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Addition of Alkylating Agent: Slowly add a solution of 2-chloro-N,N-dimethylethylamine hydrochloride (1 equivalent) in the same solvent to the reaction mixture at room temperature.
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Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
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Purification: Remove the solvent under reduced pressure. The excess piperazine can be removed by vacuum distillation or by washing the crude product with a solvent in which piperazine is sparingly soluble. The final product, 1-(2-Dimethylaminoethyl)piperazine, can be further purified by vacuum distillation.
Workflow Diagram
Figure 2: A generalized workflow for the synthesis of 1-(2-Dimethylaminoethyl)piperazine.
Biological Activities and Potential Applications
The biological activities of 1-(2-Dimethylaminoethyl)piperazine itself are not extensively documented in publicly available literature. However, the broader class of piperazine derivatives exhibits a vast range of pharmacological effects, suggesting potential areas of application for this compound.
Piperazine-containing molecules have been successfully developed as antipsychotics, antihistamines, antianginals, antidepressants, anticancer, and antiviral agents.[1][7] The piperazine moiety often serves as a key pharmacophore that interacts with various biological targets.
Derivatives of N-(2-Aminoethyl)piperazine, a structurally related compound, have shown significant therapeutic potential in oncology, infectious diseases, and neurology.[8] This highlights the value of the N-substituted piperazine scaffold in drug discovery.
Specifically, some N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives have been synthesized and evaluated for antiallergy activity, with some showing activity in preclinical models.[9] This suggests that the 1-(2-dimethylaminoethyl)piperazine core could be a valuable starting point for the development of new antiallergic or antihistaminic agents.
The general mode of action for some piperazine-based anthelmintics involves the paralysis of parasites by blocking acetylcholine at the myoneural junction, an effect mediated through agonist activity on GABA receptors.[10] While this is a specific application, it underscores the potential for piperazine derivatives to interact with neurotransmitter systems.
Signaling Pathways
Specific signaling pathways directly modulated by 1-(2-Dimethylaminoethyl)piperazine have not been identified in the reviewed literature. Research into the biological effects of this compound would be necessary to elucidate its mechanism of action and any associated signaling cascades.
Given the prevalence of piperazine derivatives as CNS-active agents, it is plausible that 1-(2-Dimethylaminoethyl)piperazine or its derivatives could interact with various neurotransmitter receptors and their downstream signaling pathways. A hypothetical workflow for investigating such interactions is presented below.
Figure 3: A hypothetical workflow for the biological investigation of 1-(2-Dimethylaminoethyl)piperazine.
Conclusion
References
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 1-(2-DIMETHYLAMINOETHYL)PIPERAZINE | 3644-18-6 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. webbook.nist.gov [webbook.nist.gov]
- 7. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperazine - Wikipedia [en.wikipedia.org]
